7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one
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Overview
Description
7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 4-methoxyphenol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Chemical Reactions Analysis
7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways: It may modulate signaling pathways that regulate cellular responses to stress and inflammation.
Comparison with Similar Compounds
7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one can be compared with other similar compounds:
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: This compound has similar structural features but differs in its hydroxyl group, which may affect its biological activity.
7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: The presence of a trifluoromethyl group in this compound can significantly alter its chemical properties and reactivity.
4-Ethyl-7-[(4-methoxyphenoxy)methyl]-2H-chromen-2-one: This compound has an ethyl group, which may influence its pharmacokinetic properties.
Properties
Molecular Formula |
C23H17ClO5 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C23H17ClO5/c1-26-16-6-8-17(9-7-16)29-22-14-28-21-12-18(10-11-19(21)23(22)25)27-13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3 |
InChI Key |
QTAOPAQKPYXTKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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